Cas no 886363-52-6 ((2-Diisopropylamino-ethyl)thiourea)

(2-Diisopropylamino-ethyl)thiourea is a thiourea derivative featuring a diisopropylaminoethyl functional group, which enhances its reactivity and selectivity in organic synthesis. This compound is particularly valued for its role as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its thiourea moiety allows for effective participation in nucleophilic addition and metal coordination reactions, while the diisopropylaminoethyl group contributes to improved solubility and stability in various solvents. The compound’s structural features make it suitable for applications in catalysis, ligand design, and as a building block for heterocyclic synthesis. It is typically handled under controlled conditions due to its sensitivity to moisture and air.
(2-Diisopropylamino-ethyl)thiourea structure
886363-52-6 structure
商品名:(2-Diisopropylamino-ethyl)thiourea
CAS番号:886363-52-6
MF:C9H21N3S
メガワット:203.348140478134
MDL:MFCD06796528
CID:712337
PubChem ID:25417102

(2-Diisopropylamino-ethyl)thiourea 化学的及び物理的性質

名前と識別子

    • Thiourea,N-[2-[bis(1-methylethyl)amino]ethyl]-
    • (2-DIISOPROPYLAMINO-ETHYL)-THIOUREA
    • FT-0690930
    • A13977
    • CS-0171996
    • 886363-52-6
    • MFCD06796528
    • DTXSID60649595
    • AS-33522
    • AKOS009280967
    • 1-(2-(diisopropylamino)ethyl)thiourea
    • (2-[bis(propan-2-yl)amino]ethyl)thiourea
    • (2-diisopropylaminoethyl)-thiourea
    • 2-[di(propan-2-yl)amino]ethylthiourea
    • N-{2-[Di(propan-2-yl)amino]ethyl}thiourea
    • (2-Diisopropylamino-ethyl)thiourea
    • MDL: MFCD06796528
    • インチ: InChI=1S/C9H21N3S/c1-7(2)12(8(3)4)6-5-11-9(10)13/h7-8H,5-6H2,1-4H3,(H3,10,11,13)
    • InChIKey: XVCFOUJNSBNIJG-UHFFFAOYSA-N
    • ほほえんだ: S=C(N)NCCN(C(C)C)C(C)C

計算された属性

  • せいみつぶんしりょう: 203.146
  • どういたいしつりょう: 203.146
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • トポロジー分子極性表面積: 73.4A^2

じっけんとくせい

  • 密度みつど: 1.003
  • ふってん: 282.7°C at 760 mmHg
  • フラッシュポイント: 124.8°C
  • 屈折率: 1.522

(2-Diisopropylamino-ethyl)thiourea セキュリティ情報

(2-Diisopropylamino-ethyl)thiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D680145-100mg
(2-Diisopropylamino-ethyl)thiourea
886363-52-6
100mg
$ 365.00 2022-06-05
abcr
AB168545-250 mg
(2-Diisopropylamino-ethyl)-thiourea, 98%; .
886363-52-6 98%
250 mg
€526.10 2023-07-20
abcr
AB168545-1 g
(2-Diisopropylamino-ethyl)-thiourea, 98%; .
886363-52-6 98%
1 g
€1,231.10 2023-07-20
TRC
D680145-10mg
(2-Diisopropylamino-ethyl)thiourea
886363-52-6
10mg
$ 70.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242636-250mg
1-(2-(Diisopropylamino)ethyl)thiourea
886363-52-6 98%
250mg
¥2574.00 2024-04-26
Fluorochem
040545-250mg
2-Diisopropylamino-ethyl)-thiourea
886363-52-6 98%
250mg
£336.00 2022-03-01
Key Organics Ltd
AS-33522-250MG
(2-diisopropylamino-ethyl)-thiourea
886363-52-6 >97%
0.25g
£408.00 2023-06-14
abcr
AB168545-250mg
(2-Diisopropylamino-ethyl)-thiourea, 98%; .
886363-52-6 98%
250mg
€736.60 2025-02-27
1PlusChem
1P004B5P-1g
Thiourea,N-[2-[bis(1-methylethyl)amino]ethyl]-
886363-52-6 98%
1g
$1402.00 2025-02-21
A2B Chem LLC
AC00285-1g
(2-Diisopropylamino-ethyl)-thiourea
886363-52-6 98%
1g
$936.00 2024-04-19

(2-Diisopropylamino-ethyl)thiourea 関連文献

(2-Diisopropylamino-ethyl)thioureaに関する追加情報

Compound CAS No 886363-52-6: (2-Diisopropylamino-ethyl)thiourea

The compound CAS No 886363-52-6, also known as (2-Diisopropylamino-ethyl)thiourea, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique chemical properties and potential applications in various industries. Recent studies have highlighted its role in biomedical research, catalytic processes, and material science. The structure of this compound, featuring a thiourea group and a diisopropylamino substituent, contributes to its versatile reactivity and functional versatility.

Thiourea derivatives like (2-Diisopropylamino-ethyl)thiourea have been extensively studied for their ability to act as ligands in coordination chemistry. Their nitrogen and sulfur atoms provide multiple binding sites, making them ideal for forming complexes with transition metals. These metal-thiourea complexes have shown promise in catalytic applications, particularly in the synthesis of fine chemicals and pharmaceutical intermediates. Recent research has focused on optimizing the ligand's structure to enhance catalytic efficiency and selectivity.

In the context of biomedical applications, (2-Diisopropylamino-ethyl)thiourea has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can modulate inflammatory pathways by interacting with key enzymes and receptors. Its diisopropylamino group contributes to its lipophilicity, enhancing its ability to cross cellular membranes and exert bioactive effects. This property makes it a promising candidate for drug development programs targeting chronic inflammatory diseases.

The synthesis of CAS No 886363-52-6 involves a multi-step process that typically begins with the preparation of the diisopropylamine derivative. Recent advancements in synthetic methodology have enabled the efficient production of this compound with high purity. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process, aligning with current sustainability goals in the chemical industry.

From a structural perspective, (2-Diisopropylamino-ethyl)thiourea exhibits a balance between rigidity and flexibility, which is crucial for its functional properties. The thiourea group provides nucleophilic character, while the diisopropylamino substituent introduces steric bulk and electronic effects. These characteristics make the compound suitable for applications in chiral recognition, sensor development, and nanotechnology.

In terms of stability, CAS No 886363-52-6 demonstrates moderate thermal stability under standard conditions, though it may decompose under harsh conditions such as high temperatures or strong oxidizing agents. Its solubility profile varies depending on the solvent system, with enhanced solubility observed in polar aprotic solvents due to hydrogen bonding interactions.

Recent collaborative efforts between academic institutions and industrial partners have led to breakthroughs in understanding the mechanistic aspects of this compound's reactivity. For instance, computational studies have provided insights into the electronic structure of (2-Diisopropylamino-ethyl)thiourea, revealing key interactions that govern its catalytic behavior. These findings have paved the way for tailored modifications aimed at improving its performance in specific applications.

In summary, CAS No 886363-52-6 or (2-Diisopropylamino-ethyl)thiourea stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic and analytical techniques, positions it as a valuable tool in modern chemistry research. As ongoing studies continue to uncover new potentials for this compound, its role in driving innovation across industries is expected to grow significantly.

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